molecular formula C12H16N4S B15279982 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide

Katalognummer: B15279982
Molekulargewicht: 248.35 g/mol
InChI-Schlüssel: QUHCODJNQREORG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with an isobutyl group and a thiophene ring, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the isobutyl and thiophene groups under controlled conditions. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-ylmethanamine
  • 1-isobutyl-3-(3H-thiophen-2-yl)pyrazol-4-amine
  • 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide stands out due to its specific functional groups and structural configuration

Eigenschaften

Molekularformel

C12H16N4S

Molekulargewicht

248.35 g/mol

IUPAC-Name

1-(2-methylpropyl)-3-thiophen-2-ylpyrazole-4-carboximidamide

InChI

InChI=1S/C12H16N4S/c1-8(2)6-16-7-9(12(13)14)11(15-16)10-4-3-5-17-10/h3-5,7-8H,6H2,1-2H3,(H3,13,14)

InChI-Schlüssel

QUHCODJNQREORG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1C=C(C(=N1)C2=CC=CS2)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.